

# Application Notes and Protocols: Olivine as a Slag Conditioner in Metallurgical Processes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Olivin

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Audience: Researchers, scientists, and metallurgical professionals.

**Introduction** Olivine is a naturally occurring magnesium iron silicate mineral group with the general chemical formula  $(\text{Mg,Fe})_2\text{SiO}_4$ .<sup>[1][2]</sup> It consists of a solid solution series between forsterite ( $\text{Mg}_2\text{SiO}_4$ ) and fayalite ( $\text{Fe}_2\text{SiO}_4$ ).<sup>[1][3]</sup> Renowned for its high melting point (nearly 1900°C for forsterite), high magnesium content, and excellent thermal stability, **olivine** serves as a highly effective slag conditioner and fluxing agent in various high-temperature metallurgical processes.<sup>[1][2][3]</sup> It is widely used in both iron and steelmaking (blast furnaces, electric arc furnaces) and non-ferrous metallurgy to control slag properties, improve process efficiency, and enhance final product quality.<sup>[3][4]</sup>

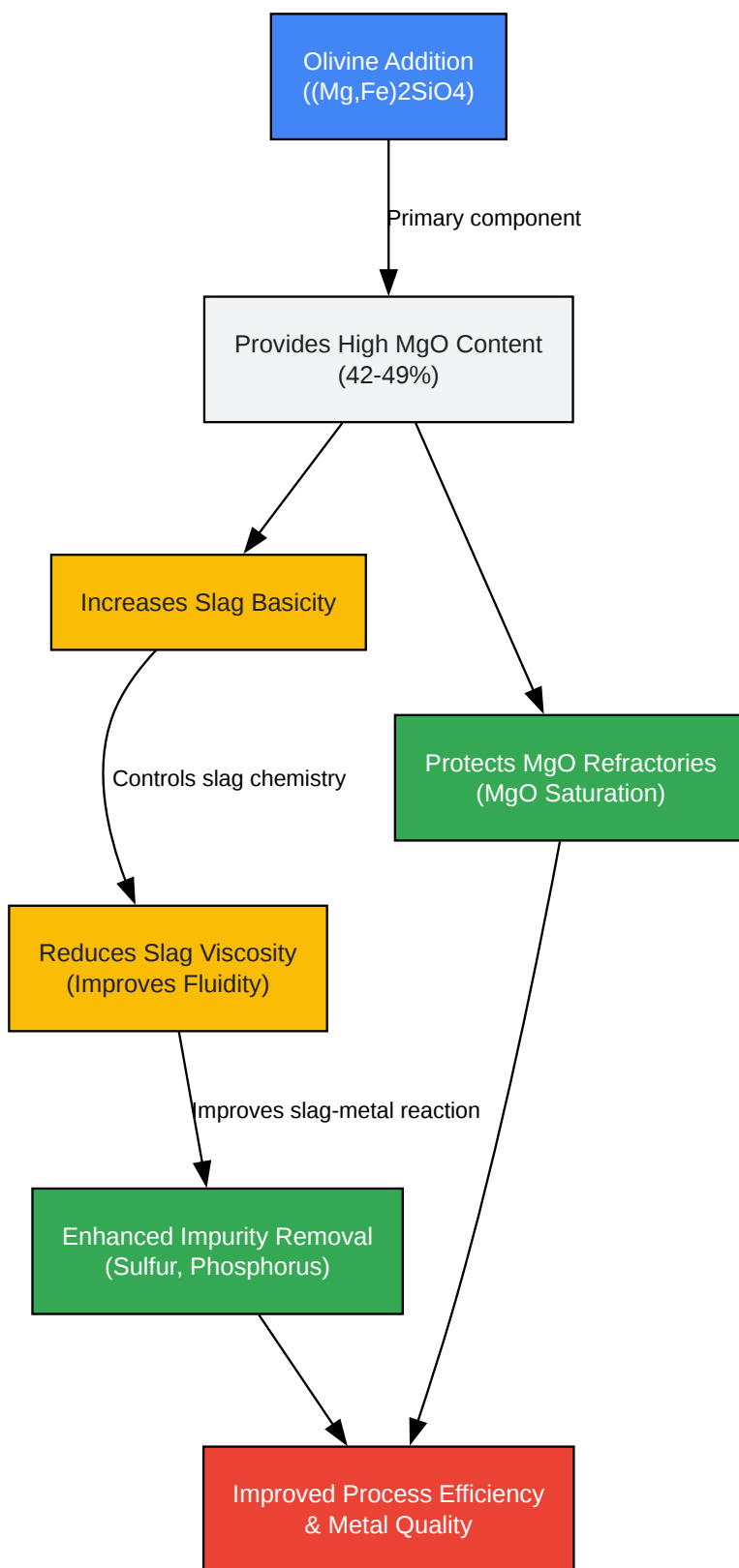
## Application Notes

### Mechanism of Action

The primary function of **olivine** as a slag conditioner is to introduce magnesium oxide (MgO) into the slag, which modifies its chemical and physical properties.

- **Basicity and Viscosity Control:** The MgO from **olivine** increases the basicity of the slag. This is crucial for controlling the slag's viscosity; an optimal viscosity ensures good slag-metal contact, which is essential for impurity removal.<sup>[4]</sup> By reacting with acidic components like silica ( $\text{SiO}_2$ ), **olivine** helps to fluidize the slag, making it less viscous and more reactive.<sup>[5][6]</sup> This is particularly beneficial in replacing traditional fluxes like dolomite, as **olivine**'s higher MgO content means less material is required.<sup>[4]</sup>

- **Impurity Removal:** A fluid, basic slag is critical for removing impurities from the molten metal. The MgO in **olivine** enhances the slag's capacity to absorb sulfur and phosphorus from the metal bath, aiding in desulfurization and dephosphorization.[3][5][6]
- **Refractory Protection:** By increasing the MgO concentration in the slag, **olivine** helps to saturate the slag with magnesia. This reduces the chemical potential for the slag to attack and dissolve MgO-based refractory linings in furnaces and ladles, thereby extending refractory life.
- **Sinter and Pellet Enhancement:** When used as an additive in iron ore sintering or pelletizing, **olivine** improves the properties of the agglomerates. It can reduce the sintering temperature, leading to energy savings.[5][6] During firing, it can promote the formation of a low-melting-point magnesio-ferrite phase, which acts as a binder and increases the cold crushing strength of the pellets.[7]



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Caption: Logical flow of **olivine**'s mechanism as a slag conditioner.

## Key Benefits in Metallurgical Processes

The use of **olivine** offers significant operational, economic, and environmental advantages over traditional fluxes like dolomite or fluorspar.

- **Increased Productivity and Energy Savings:** In sintering, adding **olivine** can lower the required sintering temperature by up to 100°C, which reduces coke consumption.[5][6] This leads to a harder sinter product, fewer fines, and an overall increase in furnace capacity and productivity.[4][5] Reports indicate that replacing dolomite with **olivine** can increase sinter production by 7% and decrease fuel consumption by 14%.[5]
- **Superior Fluxing Agent:** **Olivine** acts more rapidly than fluorspar in reducing slag viscosity.[5] Its high MgO content (45-49%) compared to dolomite (20-22%) means that a smaller tonnage of **olivine** is needed to achieve the desired slag chemistry.[4]
- **Environmental and Health Benefits:** Unlike carbonate fluxes such as limestone and dolomite, **olivine** is a silicate and does not undergo endothermic calcination reactions that release large amounts of carbon dioxide (CO<sub>2</sub>).[5][8] This results in a significantly lower CO<sub>2</sub> footprint for the ironmaking process.[8][9] Furthermore, **olivine** does not contain free silica, which mitigates the risk of silicosis, a serious occupational lung disease, for workers.[5]

## Data Presentation

Table 1: Typical Chemical Composition of Metallurgical Grade **Olivine**

Component	Weight Percentage (%)
<b>Magnesium Oxide (MgO)</b>	<b>42.0 - 49.0</b> [10]
Silicon Dioxide (SiO <sub>2</sub> )	~41.2[10]
Iron(II) Oxide (FeO)	< 10.0[10]
Other Oxides (Al <sub>2</sub> O <sub>3</sub> , MnO, Cr <sub>2</sub> O <sub>3</sub> , CaO)	Trace amounts
Ignition Loss	0.3 - 1.0

Note: Composition varies based on the geological source. Fayalite (Fe<sub>2</sub>SiO<sub>4</sub>) content is typically minimized for refractory applications.

Table 2: Comparison of **Olivine** with Other Common Fluxes

Feature	Olivine	Dolomite (CaMg(CO <sub>3</sub> ) <sub>2</sub> )	Fluorspar (CaF <sub>2</sub> )
Primary Function	MgO source, basicity control, fluidizer	CaO & MgO source, basicity control	Potent fluidizer
Typical MgO Content	42-49% <a href="#">[4]</a>	20-22% <a href="#">[4]</a>	N/A
CO <sub>2</sub> Emission on Heating	None	High (releases CO <sub>2</sub> )	None
Health/Safety Concern	No free silica <a href="#">[5]</a>	Dust	Fume emissions, refractory attack

| Effect on Refractory | Protects MgO-based linings | Can be corrosive if slag is unsaturated |  
Highly corrosive to refractories |

Table 3: Reported Quantitative Effects of **Olivine** Addition (vs. Dolomite)

Parameter	Improvement with Olivine
Sinter Temperature	Reduction up to 100°C <a href="#">[5]</a> <a href="#">[6]</a>
Sinter Productivity	Increase of ~7% <a href="#">[5]</a>
Fuel Consumption	Decrease of ~14% <a href="#">[5]</a>
Required Flux Tonnage	Lower due to higher MgO concentration <a href="#">[4]</a>

| CO<sub>2</sub> Emission (from flux) | Significantly lower[\[5\]](#)[\[8\]](#) |

## Experimental Protocols

The following protocols outline standard laboratory procedures for evaluating the performance of **olivine** as a slag conditioner.

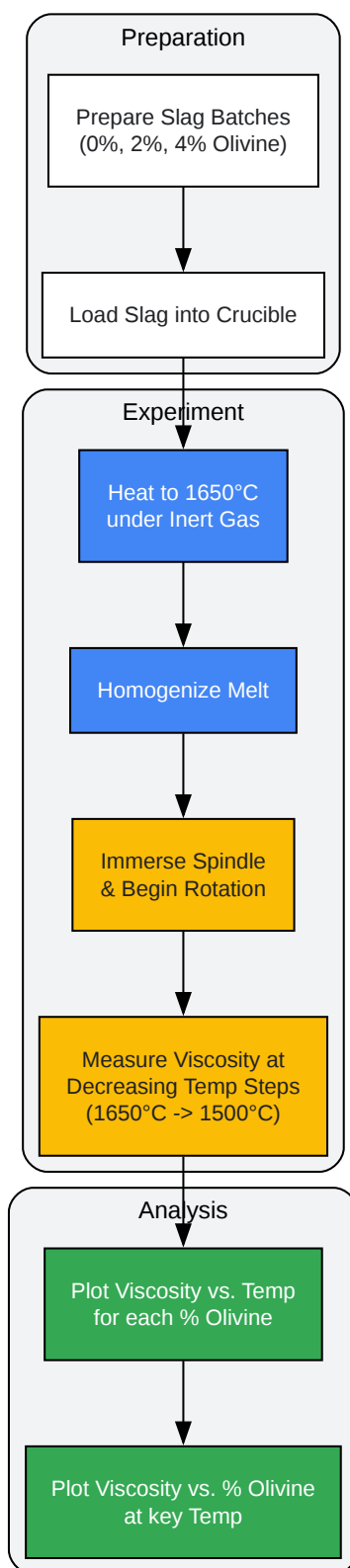
## Protocol 1: Evaluation of Olivine Effect on Slag Viscosity

Objective: To quantify the change in viscosity of a metallurgical slag as a function of temperature and **olivine** addition.

Methodology (based on rotational viscometry<sup>[11]</sup>):

- Materials & Equipment:
  - High-temperature rotational viscometer.
  - Resistance or induction furnace capable of reaching >1600°C.
  - Crucibles (e.g., molybdenum, graphite, or MgO).
  - Spindle/bob (molybdenum or other suitable refractory material).
  - Synthetic slag components (e.g., CaO, SiO<sub>2</sub>, Al<sub>2</sub>O<sub>3</sub>, FeO) or industrial slag sample.
  - Ground **olivine** sample (pre-dried).
  - Inert gas supply (e.g., Argon).
- Slag Preparation:
  - Prepare a base slag by mixing reagent-grade oxides in proportions representative of the target industrial process.
  - Alternatively, use a crushed and dried sample of industrial slag.
  - Prepare several batches with incremental additions of **olivine** (e.g., 0%, 2%, 4%, 6% by weight).
- Experimental Procedure:
  - Place a known mass of the slag mixture into the crucible and position it in the furnace.
  - Purge the furnace with inert gas to prevent oxidation.

- Heat the sample to the maximum test temperature (e.g., 1650°C) and allow it to homogenize completely.
- Lower the viscometer spindle into the molten slag to a predetermined depth.
- Begin spindle rotation and allow the viscosity reading to stabilize.
- Record viscosity at a series of decreasing temperatures (e.g., in 50°C steps from 1650°C down to 1500°C), allowing for stabilization at each step.[\[11\]](#)
- Repeat the procedure for each slag composition (with different **olivine** percentages).
- Data Analysis:
  - Plot viscosity (in Pa·s or Poise) as a function of temperature for each **olivine** concentration.
  - Plot viscosity as a function of **olivine** percentage at a constant, relevant process temperature (e.g., 1600°C).



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Caption: Experimental workflow for slag viscosity measurement.



## Protocol 2: Static Corrosion Test for Refractory Wear (Cup Test)

Objective: To evaluate the effect of an **olivine**-conditioned slag on the corrosion and penetration of a refractory material.

Methodology (based on the cup-test method<sup>[12]</sup>):

- Materials & Equipment:
  - Refractory test samples (e.g., 50x50x50 mm cubes of MgO-C brick).
  - Drill press with a core bit (e.g., 25 mm diameter).
  - High-temperature box or tube furnace.
  - Base slag and **olivine**-conditioned slag (pre-fused or powdered).
  - Diamond saw for sectioning.
  - Microscope or Scanning Electron Microscope (SEM) for analysis.
- Sample Preparation:
  - Drill a blind, flat-bottomed hole ("cup") into the center of each refractory sample (e.g., 25 mm diameter, 25 mm deep).<sup>[12]</sup>
  - Clean the samples of any debris and dry them thoroughly in an oven.
  - Prepare at least two slag compositions: a baseline slag (Y) and a conditioned slag (Yc) with a specific percentage of **olivine**.
- Experimental Procedure:
  - Place a pre-weighed amount of slag powder (e.g., 18-20 grams) into the cup of each refractory sample.<sup>[12]</sup>
  - Carefully place the samples into the furnace.

- Heat to the target process temperature (e.g., 1600°C) and hold for a specified duration (e.g., 4 hours) to allow for slag-refractory interaction.[\[12\]](#)
- Turn off the furnace and allow the samples to cool to room temperature.
- Analysis:
  - Cut the cooled samples vertically through the center of the cup.
  - Visually inspect and photograph the cross-section to observe the slag-refractory interface.
  - Measure the depth of slag penetration into the refractory pores and the change in the cup's dimensions (corrosion line).
  - For detailed analysis, examine the interface using SEM with Energy Dispersive X-ray Spectroscopy (EDS) to identify reaction products and elemental diffusion.

## Protocol 3: Pelletization and Fired Pellet Quality Assessment

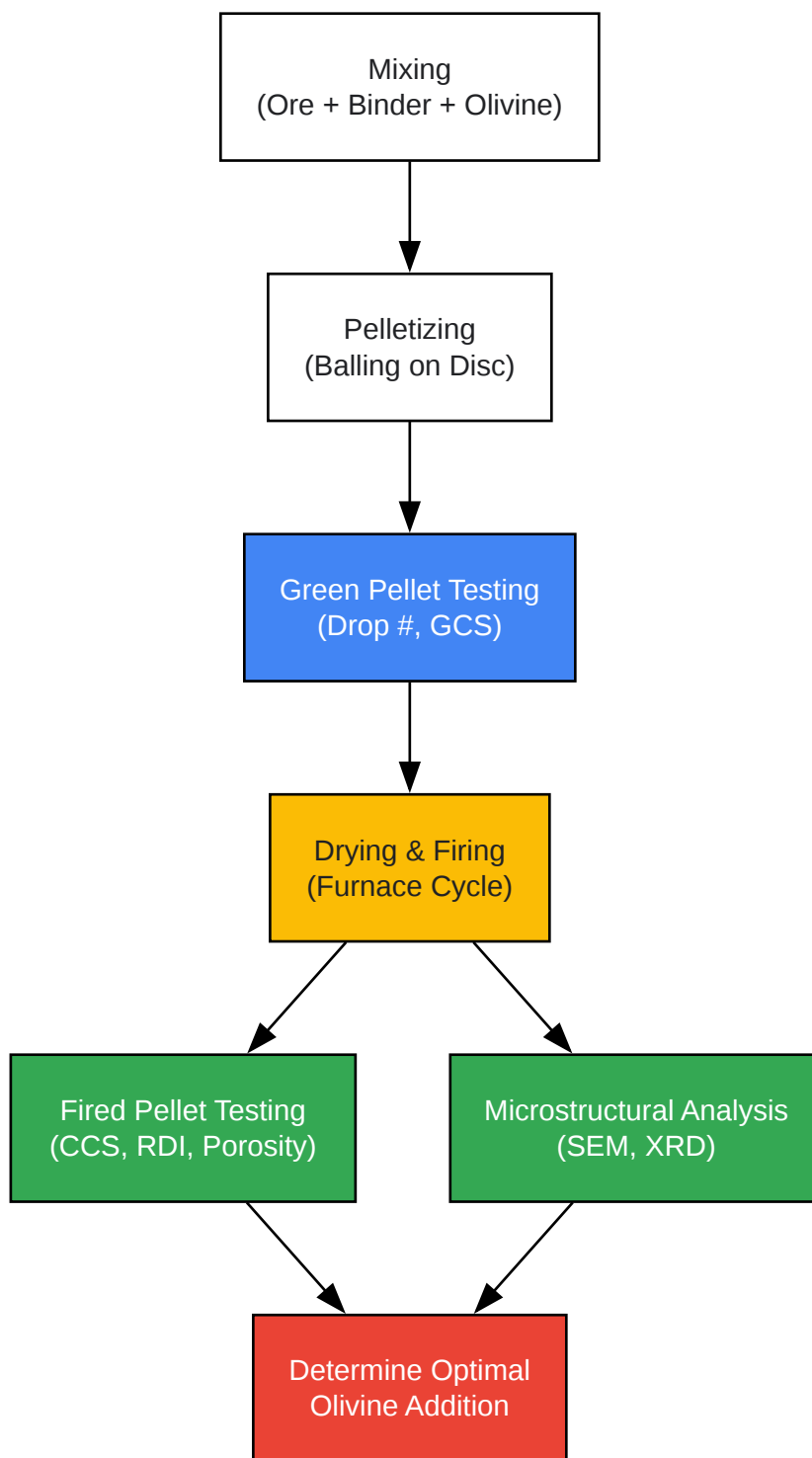
Objective: To determine the influence of **olivine** additions on the physical and metallurgical properties of iron ore pellets.

Methodology (based on laboratory pelletizing studies[\[7\]](#)):

- Materials & Equipment:
  - Iron ore concentrate, finely ground **olivine**, and a binder (e.g., bentonite).
  - Laboratory-scale pelletizing disc or drum.
  - Drying oven.
  - High-temperature muffle furnace or a pot-grate/hearth furnace simulator.
  - Testing equipment for: Green Compressive Strength (GCS), Drop Number, Cold Crushing Strength (CCS), and Reduction Degradation Index (RDI).

- Green Pellet Preparation:
  - Prepare dry mixes of iron ore, binder, and varying amounts of **olivine** (e.g., 0%, 1%, 2%, 3%).
  - Homogenize each dry mix thoroughly.
  - Place a batch of the mix on the pelletizing disc and add water via a fine spray while the disc rotates. Continue until green pellets of the desired size (e.g., 10-12 mm) are formed.
  - Screen the pellets to ensure a narrow size distribution.
- Green Pellet Testing:
  - Drop Number: Count the number of times a green pellet can be dropped from a standard height (e.g., 45 cm) onto a steel plate before it breaks.
  - GCS: Measure the compressive strength of the green pellets using a compression tester.
- Firing Protocol:
  - Carefully dry the green pellets in an oven (e.g., at 105°C) to remove moisture.
  - Load the dried pellets into the furnace.
  - Execute a pre-defined firing cycle, which typically includes:
    - An oxidative pre-heating stage.
    - A high-temperature firing stage (e.g., 1250-1350°C) for a set duration to achieve hardening.
    - A controlled cooling stage.<sup>[7]</sup>
- Fired Pellet Analysis:
  - CCS: Measure the compressive force required to crush the fired pellets. A higher CCS indicates better strength for handling and transport.

- RDI: Test the resistance of the pellets to degradation and fines generation under reducing conditions simulating a blast furnace.
- Porosity: Determine the porosity of the fired pellets.
- Mineralogical Analysis: Use X-Ray Diffraction (XRD) and SEM to identify the mineral phases formed (e.g., hematite, magnesioferrite) and analyze the microstructure.<sup>[7]</sup>



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Caption: Workflow for evaluating **olivine** in iron ore pelletizing.

## Environmental and Safety Considerations

- Health: The absence of crystalline free silica in **olivine** is a significant occupational health advantage, reducing the risk of silicosis for personnel handling the material.[5]
- Emissions: The use of **olivine** in place of carbonate fluxes like dolomite and limestone directly reduces the process-related CO<sub>2</sub> emissions, contributing to decarbonization efforts in the steel industry.[8][9]
- Trace Elements: While **olivine** is generally safe, it can contain trace amounts of heavy metals like nickel.[13][14] In contained high-temperature metallurgical processes, this is not a primary concern. However, for slag valorization or disposal, the leaching behavior of these elements should be considered to prevent environmental contamination.[15]

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